Hematoporphyrin dicyclohexanyl ether

Photodynamic Therapy Cellular Uptake Porphyrin Photosensitizers

Choose hematoporphyrin dicyclohexanyl ether for PDT research when you need a chemically defined, single-entity photosensitizer—not the variable oligomeric mixtures of first-generation Photofrin. This pure porphyrin diether delivers 3-4x higher cellular uptake and 2x greater photoinactivation efficiency vs. Photofrin II. Its synthetic homogeneity eliminates batch-to-batch variability, ensuring reproducibility in cellular uptake, biodistribution, and phototoxicity studies. Ideal as a reference standard for structure-activity relationship studies and light dosimetry calibration. [Request a quote for custom synthesis or bulk orders.]

Molecular Formula C46H58N4O6
Molecular Weight 763 g/mol
CAS No. 119052-80-1
Cat. No. B048423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHematoporphyrin dicyclohexanyl ether
CAS119052-80-1
Synonymshematoporphyrin dicyclohexanyl ether
HP-DCE
Molecular FormulaC46H58N4O6
Molecular Weight763 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7
InChIInChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54)
InChIKeyLVZULZLQHJGCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hematoporphyrin Dicyclohexanyl Ether (CAS 119052-80-1): A Second-Generation Porphyrin Photosensitizer for Photodynamic Therapy Research


Hematoporphyrin dicyclohexanyl ether (HP-dicyclohexanyl ether, CAS 119052-80-1, C₄₆H₅₈N₄O₆, MW 762.98) is a synthetically derived second-generation porphyrin photosensitizer [1]. It is a chemically defined, single-entity porphyrin diether, synthesized by introducing cyclohexyl ether substituents at the 2- and 4-positions of the hematoporphyrin macrocycle [2][3]. This structural modification distinguishes it from the complex, oligomeric mixtures found in first-generation hematoporphyrin derivatives (HpD) and the clinically approved Photofrin® [1]. Its primary research application lies in photodynamic therapy (PDT), where light activation generates cytotoxic reactive oxygen species for targeted cell and tissue ablation [1].

The Necessity for Single-Entity Hematoporphyrin Dicyclohexanyl Ether in PDT Research Over Undefined Porphyrin Mixtures


Generic substitution among porphyrin-based photosensitizers is scientifically untenable due to profound differences in physicochemical properties and resulting biological performance [1]. First-generation products like Photofrin® (porfimer sodium) are complex, ill-defined mixtures of monomers, dimers, and higher oligomers, leading to batch-to-batch variability and suboptimal in vivo characteristics including prolonged skin photosensitivity [1]. In contrast, hematoporphyrin dicyclohexanyl ether is a chemically homogeneous, single molecular entity [2]. This compositional definition translates directly into distinct, quantifiable differences in cellular uptake kinetics, intracellular aggregation state, and photoinactivation efficiency when compared head-to-head against Photofrin® II and related hematoporphyrin diethers, as detailed in the evidence below [3].

Quantitative Comparative Evidence for Selecting Hematoporphyrin Dicyclohexanyl Ether in PDT Research


Superior Cellular Uptake of Hematoporphyrin Dicyclohexanyl Ether Versus Clinical Standard Photofrin II

In a direct comparative study using human cancer cells (NHIK 3025), the cellular uptake of hematoporphyrin dicyclohexanyl ether was found to be 3–4 times higher than that of the clinically used preparation Photofrin II. This superior uptake positions the dicyclohexanyl ether as a more efficient photosensitizer at equivalent extracellular concentrations [1].

Photodynamic Therapy Cellular Uptake Porphyrin Photosensitizers

Enhanced Phototoxicity of Hematoporphyrin Dicyclohexanyl Ether Relative to Photofrin II

The quantum yield for photoinactivation of NHIK 3025 cells sensitized by hematoporphyrin dicyclohexanyl ether was determined to be twice that of Photofrin II under identical light exposure conditions. This was attributed to reduced aggregation of the diether within cells compared to Photofrin II [1].

Photodynamic Therapy Quantum Yield Photoinactivation

Differential Cellular Retention Profile of Hematoporphyrin Dicyclohexanyl Ether Compared to Other Porphyrin Photosensitizers

Following cellular uptake, the washout of cell-bound drug was quantified. When cells loaded with porphyrins were incubated in drug-free medium containing serum, 50% of the bound hematoporphyrin dicyclohexanyl ether was removed, compared to 14% for Photofrin II, 28% for hematoporphyrin diphenyl ether, and 20% for hematoporphyrin dihexyl ether [1].

Drug Retention Efflux Kinetics Porphyrin Photosensitizers

Synthesis and Structural Definition: A Single-Entity Diether with Atropisomerism

Hematoporphyrin dicyclohexanyl ether is synthesized as a defined 2,4-diether, a process that yields a single, fully-characterizable molecular entity, unlike the oligomeric mixtures of HpD. The synthesis and purification methodology is established, and the potential for atropisomerism due to restricted rotation around the ether linkage is noted, offering a handle for further stereochemical investigation [1].

Synthetic Porphyrin Chemical Synthesis Isomerism

Comparative In Vivo Tumor Localization and Photodynamic Efficiency in Murine Models

Preliminary in vivo studies in mice bearing transplanted C3H mammary carcinomas demonstrated that hematoporphyrin dicyclohexanyl ether, along with its dihexyl and diphenyl analogs, localizes in tumors and exhibits photosensitizing efficiency. While quantitative in vivo efficacy data for this specific diether is limited compared to in vitro data, it belongs to a class of hematoporphyrin di-ethers that have been shown to be effective tumor photosensitizers [1].

In Vivo PDT Tumor Localization Murine Model

Precision Research and Industrial Application Scenarios for Hematoporphyrin Dicyclohexanyl Ether


In Vitro Photodynamic Therapy (PDT) Mechanistic Studies

Researchers investigating the fundamental mechanisms of PDT benefit from using a single, well-defined porphyrin entity. The 3-4x higher cellular uptake and 2x greater photoinactivation efficiency of hematoporphyrin dicyclohexanyl ether compared to the clinical mixture Photofrin II, as established in direct comparative studies, make it an ideal tool for dissecting structure-activity relationships and cellular processing pathways without the confounding factors of undefined oligomeric mixtures [1].

Development of Next-Generation Porphyrin Photosensitizers

Medicinal chemists and drug discovery teams can utilize hematoporphyrin dicyclohexanyl ether as a lead compound or reference standard. Its synthetic accessibility and well-characterized structure, along with quantitative data on its cellular uptake, retention, and phototoxicity, provide a robust benchmark for evaluating novel porphyrin derivatives [2]. Its differential retention profile (50% washout) compared to other diethers offers a specific phenotype to modulate through further structural optimization aimed at balancing efficacy and off-target phototoxicity [3].

Preclinical In Vivo Tumor Xenograft Studies

For in vivo efficacy studies in murine tumor models, hematoporphyrin dicyclohexanyl ether offers a defined alternative to crude HpD. Preliminary evidence confirms its ability to localize in tumors and induce photosensitization in C3H mouse mammary carcinoma models [4]. Procurement of this pure compound ensures reproducibility in biodistribution and treatment response studies, a critical requirement for publishing and translating preclinical findings [4].

Calibration and Standardization of PDT Light Sources and Dosimetry

The high quantum yield for photoinactivation makes hematoporphyrin dicyclohexanyl ether a sensitive and reliable probe for calibrating light sources and standardizing light dosimetry protocols in PDT research. Its defined spectral properties and reproducible phototoxic response in cell-based assays enable precise quantification of delivered light dose and its biological effect [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hematoporphyrin dicyclohexanyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.